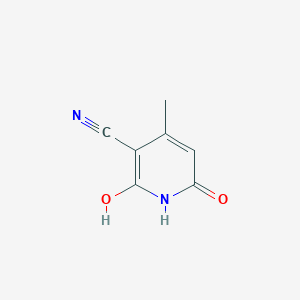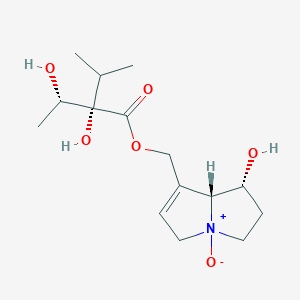
4-Hydroxy-3-methylpyridine
概要
説明
4-Hydroxy-3-methylpyridine is a compound of interest in the field of organic chemistry and materials science due to its unique chemical structure and properties. It serves as a building block for various chemical syntheses and has been studied for its reactivity and interaction with other compounds.
Synthesis Analysis
The synthesis of 4-Hydroxy-3-methylpyridine derivatives involves various chemical routes. For instance, derivatives have been synthesized through the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one, leading to products like 3-Hydroxy-5-hydroxymethyl-2-methylpyridine (Chekhun et al., 1974). Another route involves the synthesis from 3-hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one (Tyvorskii & Bobrov, 1998).
Molecular Structure Analysis
The molecular structure and vibrational assignments of related compounds, such as 3-hydroxy-6-methyl-2-nitropyridine, have been investigated using density functional theory (DFT), revealing insights into the relative orientation of functional groups and their impact on the molecule's properties (Karnan, Balachandran, & Murugan, 2012).
Chemical Reactions and Properties
4-Hydroxy-3-methylpyridine undergoes various chemical reactions, including aromatic nucleophilic substitution, showcasing its reactivity with different aromatic substrates activated by electron-withdrawing groups (You & Twieg, 1999). Such reactions are crucial for synthesizing N-aryl-4(1H)-pyridones, indicating the compound's versatility in organic synthesis.
Physical Properties Analysis
The study of physical properties, including the molecular structure and vibrational spectra, provides essential information on the compound's stability and reactivity. For example, vibrational spectroscopic studies on related compounds help understand the molecular stability and bond strength, contributing to a deeper knowledge of 4-Hydroxy-3-methylpyridine's characteristics (Balachandran, Lakshmi, & Janaki, 2012).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-3-methylpyridine, including its reactivity with nucleophiles and its role in forming co-crystals, demonstrate its application in creating complex chemical structures. For instance, co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid show synthon polymorphism, indicating the compound's potential in designing new material structures (Mukherjee & Desiraju, 2011).
科学的研究の応用
Hydroxypyridinones, a category including compounds like 4-Hydroxy-3-methylpyridine, have potential as chelating drugs for metal overload and biometals. Advances in their functionalization have improved bioavailability and specific bio-targeting abilities (Santos, Marques, & Chaves, 2012).
These compounds are also versatile ligands with applications in iron removal, serving as contrast agents in imaging, and in the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).
They show promise in hybrid formation technology due to their molecular and crystal structures, IR and Raman studies, and quantum chemical calculations (Kucharska et al., 2010).
Some derivatives of 4-Hydroxy-3-methylpyridine demonstrate phytotoxic selectivity, particularly against dicotyledonous species, and could lead to the development of more active phytotoxic products (Demuner et al., 2009).
Novel 4-aminopyridine derivatives, including 3-methyl-4-aminopyridine (3Me4AP), show potential for therapy and imaging in multiple sclerosis, with 3Me4AP being notably more potent than other similar compounds (Rodríguez-Rangel et al., 2019).
3-Hydroxy-1,2,5-trimethyl-4(1H) pyridinone, a related derivative, is identified as a more stable iron chelator than other hydroxypyridinones, potentially improving treatment for iron overload (Kaviani & Izadyar, 2018).
Certain pyridine-2,4(1H,3H)-diones show potential as fluorescent probes for biochemical analysis (Prior et al., 2014).
Safety And Hazards
将来の方向性
The synthesis of 2-methylpyridines, including 4-Hydroxy-3-methylpyridine, has been optimized and made more versatile, which could lead to more efficient production of these compounds in the future . This compound could also play a role in the treatment of diabetes, as it is an intermediate for the synthesis of a second-generation agonist of the orphan G-protein coupled receptor GPR119 .
特性
IUPAC Name |
3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLMCZJPIOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944941 | |
| Record name | 3-Methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylpyridine | |
CAS RN |
22280-02-0 | |
| Record name | 3-Methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















